3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione
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Overview
Description
Bisdionin F is a selective hAMCase Inhibitor.
Scientific Research Applications
Synthesis of New Purine Ring Systems
- Research has explored the synthesis of new purine ring systems such as thiadiazepino-purine, utilizing derivatives of 3,7-dimethyl-purine-2,6-dione as precursors (Hesek & Rybár, 1994).
Exploration of Serotonin Receptor Ligands
- Studies have investigated derivatives of 3,7-dimethyl-3,7-dihydropurine-2,6-dione for their potential as serotonin receptor ligands, exploring their psychotropic activities (Chłoń-Rzepa et al., 2013).
Antihistaminic and Antiasthmatic Properties
- Derivatives have been synthesized and evaluated for antihistaminic activity, with some showing promising results in animal models (Pascal et al., 1985).
- Research also includes the development of compounds for antiasthmatic activity, focusing on xanthene and purine dione derivatives (Bhatia et al., 2016).
Analgesic and Anti-Inflammatory Applications
- Analgesic activity of 8-methoxy-1,3-dimethyl-2,6-dioxo-purin-7-yl derivatives has been evaluated, with some compounds showing significant analgesic and anti-inflammatory effects (Zygmunt et al., 2015).
Development of Novel Synthesis Methods
- Innovative synthesis methods for 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones have been developed, using thietanyl protecting group for more efficient synthesis (Khaliullin & Shabalina, 2020).
Antidepressant Effects
- Synthesis and evaluation of specific derivatives like 3-methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione have been conducted, demonstrating antidepressant activity (Khaliullin et al., 2018).
properties
CAS RN |
917877-86-2 |
---|---|
Product Name |
3,7-Dimethyl-1-[3-(3-Methyl-2,6-Dioxo-9h-Purin-1-Yl)propyl]purine-2,6-Dione |
Molecular Formula |
C16H18N8O4 |
Molecular Weight |
386.37 g/mol |
IUPAC Name |
3,7-dimethyl-1-[3-(3-methyl-2,6-dioxo-7H-purin-1-yl)propyl]purine-2,6-dione |
InChI |
InChI=1S/C16H18N8O4/c1-20-8-19-12-10(20)14(26)24(16(28)22(12)3)6-4-5-23-13(25)9-11(18-7-17-9)21(2)15(23)27/h7-8H,4-6H2,1-3H3,(H,17,18) |
InChI Key |
PUHJHZQYIBJCSQ-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |
Canonical SMILES |
CN1C=NC2=C1C(=O)N(C(=O)N2C)CCCN3C(=O)C4=C(N=CN4)N(C3=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Bisdionin F |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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